Degradation Potency and Efficacy: DC50 1.4 nM and Dmax >95% in THP-1 Cells
PROTAC RIPK degrader-2 induces potent, dose-dependent degradation of endogenous RIPK2 in human THP-1 monocytes, achieving a half-maximal degradation concentration (DC50) of 1.4 nM and a maximum degradation (Dmax) exceeding 95% at concentrations ≥10 nM . In stark contrast, treatment with the parent RIPK2-binding ligand (inhibitor warhead) alone, even at high concentrations, fails to reduce RIPK2 protein levels . This quantifiable difference demonstrates that protein elimination, not merely target engagement, is the primary mechanism of action.
| Evidence Dimension | RIPK2 protein degradation efficacy |
|---|---|
| Target Compound Data | DC50 = 1.4 nM; Dmax > 95% at ≥10 nM |
| Comparator Or Baseline | Parent RIPK2 ligand (inhibitor warhead) alone |
| Quantified Difference | Target compound achieves >95% protein degradation; comparator achieves no significant degradation |
| Conditions | THP-1 human monocyte cell line; 16-hour treatment; Western blot quantification (mean of 4 independent experiments) |
Why This Matters
This data confirms that PROTAC RIPK degrader-2 provides functional RIPK2 knockdown unattainable with conventional inhibitors, a critical differentiator for studies investigating scaffolding functions of RIPK2.
- [1] Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. View Source
